

Application Note: Solid-Phase Extraction of Phenylbutazone from Animal Tissue

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Compound of Interest		
Compound Name:	Phenylbutazone(diphenyl-d10)	
Cat. No.:	B1144933	Get Quote

Introduction

Phenylbutazone (PBZ) is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly in horses, for treating musculoskeletal disorders.[1] Its use in animals intended for human consumption is not approved in many jurisdictions, necessitating sensitive and reliable methods for detecting its residues in tissue samples.[2][3] Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively isolates and concentrates PBZ and its primary metabolite, oxyphenbutazone (OXPBZ), from complex biological matrices like muscle, liver, and kidney.[1][2][4] This protocol details a validated SPE method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of PBZ in tissue.

Principle

This method involves the initial extraction of PBZ from homogenized tissue using an organic solvent. The resulting extract is then cleaned up and concentrated using a polymeric mixed-mode cation exchange (MCX) or a reverse-phase (C18) SPE cartridge.[1][3] The SPE process removes endogenous interferences such as fats and phospholipids that can cause ion suppression in the mass spectrometer.[5] The purified extract is then analyzed by LC-MS/MS for accurate quantification.

Experimental Protocols Materials and Reagents



- Phenylbutazone (PBZ) and Oxyphenbutazone (OXPBZ) analytical standards
- Phenylbutazone-d10 (PBZ-D10) or Phenylbutazone-d9 (PBZ-D9) as internal standard (IS)[1]
- SPE Cartridges: Waters Oasis MCX (3 cc, 60 mg) or Bond Elut C18 cartridges[1][3]
- Solvents: HPLC-grade or higher acetonitrile, methanol, ethyl acetate, n-hexane, and water[2]
 [3]
- Reagents: Ammonium formate, formic acid, DL-dithiothreitol (DL-DTT), L-ascorbic acid, sodium acetate[1][2][3]
- Extraction Solution: Ethyl acetate with 250 mg/L DL-DTT (stabilizer) mixed with methanol (e.g., 420 mL stabilized ethyl acetate + 60 mL methanol)[1]
- Reconstitution Solution: Methanol and water mixture.

Sample Preparation & Homogenization

- Weigh 1-2 g of tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.[1]
- Add 50 μ L of the internal standard working solution (e.g., 0.1 ng/ μ L PBZ-D10) to the sample. [3]
- Add 8-10 mL of the extraction solution (e.g., ethyl acetate/methanol with stabilizer).[1]
- Homogenize the tissue using a Polytron or similar homogenizer until a uniform consistency is achieved.
- Vortex the sample for 5 minutes, followed by shaking on a mechanical shaker for 2-10 minutes.[1][3]
- Centrifuge the homogenate at ≥2850 x g for 5-10 minutes at 5°C.[1]
- Carefully transfer the supernatant to a clean tube.



- Repeat the extraction process (steps 3-7) two more times, combining the supernatants each time.[1]
- Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen at 55°C.[1]

Note: An optional enzymatic hydrolysis step using β -glucuronidase can be introduced before extraction to release conjugated residues, which can significantly increase the recovery of PBZ, particularly from muscle tissue.[2][6][7]

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the Waters Oasis MCX cartridge. Modifications may be needed for other cartridge types like C18.

- Reconstitute: Reconstitute the dried extract from the previous step in 5.0 mL of a suitable solution (e.g., water with 2% formic acid). Vortex for 2 minutes.[1]
- Condition Cartridge: Place the SPE cartridge on a vacuum manifold. Condition it by passing 5 mL of methanol followed by 5 mL of the reconstitution solution.[1] Do not let the cartridge dry out.
- Load Sample: Load the entire reconstituted sample extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Wash Cartridge:
 - Wash 1: Pass 1 mL of the reconstitution solution (e.g., water with 2% formic acid) through the cartridge to remove polar interferences.[1]
 - Wash 2: Pass 3 mL of n-hexane to remove lipids.[1]
- Dry Cartridge: Dry the cartridge thoroughly under high vacuum for 10-15 minutes to remove residual non-polar solvents.[1]
- Elute Analytes: Elute PBZ and OXPBZ from the cartridge by passing 4 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.[1][2]



- Final Evaporation & Reconstitution:
 - Evaporate the eluate to complete dryness under a nitrogen stream at 55°C.[1][2]
 - \circ Reconstitute the final residue in a specific volume (e.g., 400 μ L methanol, followed by 600 μ L water) of the mobile phase used for LC-MS/MS analysis.[1]
 - Vortex thoroughly and filter through a 0.2 μm syringe filter if necessary before injection into the LC-MS/MS system.[2][3]

Quantitative Data Summary

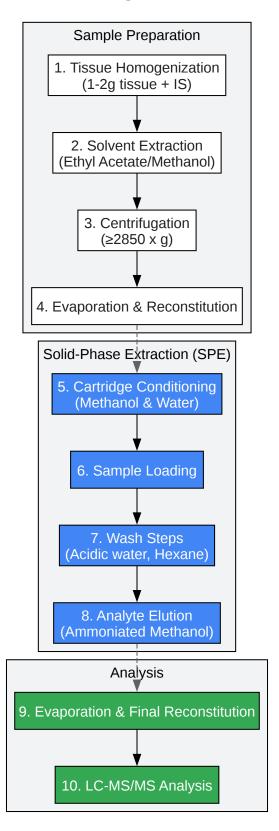
The performance of SPE methods for phenylbutazone can vary based on tissue type and the specific protocol used. The following table summarizes typical performance data from validated methods.



Tissue Type	SPE Sorbent	Analytical Method	Limit of Quantificati on (LOQ)	Mean Recovery (%)	Reference
Equine Muscle	Oasis MCX	LC-MS/MS	0.5 ng/g	Not explicitly stated, but method was validated for residue depletion studies.	[1][8][9]
Equine Kidney	Oasis MCX	LC-MS/MS	0.5 ng/g	Not explicitly stated, but method was validated for residue depletion studies.	[1][8][9]
Equine Liver	Oasis MCX	LC-MS/MS	0.5 ng/g	Not explicitly stated, but method was validated for residue depletion studies.	[1][8][9]
Horse Muscle	C18	LC-MS/MS	2 μg/kg (2 ng/g)	Not specified. Method validated with a Decision Limit (CCa) of 2 µg/kg.	[3]
Bovine/Equin e Muscle	Florisil	HPLC-UV	15 ng/g	Not specified.	[10]



Workflow and Pathway Diagrams Experimental Workflow Diagram





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Caption: Workflow for Phenylbutazone extraction from tissue.

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